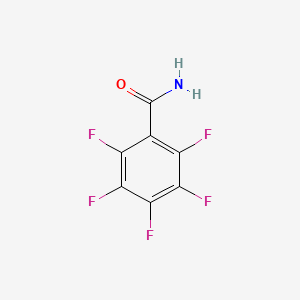

2,3,4,5,6-Pentafluorobenzamide

Beschreibung

The exact mass of the compound Pentafluorobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96889. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentafluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWWHXPRJFDTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215507 | |

| Record name | 2,3,4,5,6-Pentafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-31-3 | |

| Record name | 2,3,4,5,6-Pentafluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 652-31-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-Pentafluorobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLC3DDD5GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,4,5,6-Pentafluorobenzamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentafluorobenzamide

Authored by a Senior Application Scientist

Introduction

This compound (PFBA) is a highly versatile organofluorine compound that serves as a cornerstone in various fields of advanced chemistry. Its unique properties, derived from a perfluorinated aromatic ring coupled with a reactive amide functional group, make it an invaluable tool for researchers, particularly in medicinal chemistry and drug development. The strong electron-withdrawing nature of the five fluorine atoms dramatically influences the molecule's electronic structure, reactivity, and physicochemical characteristics, setting it apart from its non-fluorinated analog, benzamide.[1] This guide provides an in-depth exploration of the synthesis, reactivity, spectroscopic profile, and critical applications of PFBA, offering field-proven insights for scientific professionals.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its pentafluorophenyl group. This moiety renders the aromatic ring profoundly electron-deficient, which is the primary driver of its distinct chemical behavior.[1][2] Crystallographic studies reveal that the molecule is not perfectly planar; the amide group is twisted relative to the aromatic ring. This contrasts with the typically planar structure of simple benzamide and influences the crystal packing, which is characterized by a two-dimensional hydrogen-bonded network.[1]

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 652-31-3 | [3][4] |

| Molecular Formula | C₇H₂F₅NO | [1][3] |

| Molecular Weight | 211.09 g/mol | [1][3] |

| Melting Point | 144-151°C | [5] |

| Appearance | White to pale cream crystals or powder | [5] |

| InChIKey | WPWWHXPRJFDTTJ-UHFFFAOYSA-N |[1][3] |

Synthesis of this compound

The synthesis of PFBA is typically achieved through robust and well-established chemical transformations. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

Acylation via Pentafluorobenzoyl Chloride

A highly efficient and common method involves the acylation of ammonia or other primary/secondary amines with 2,3,4,5,6-pentafluorobenzoyl chloride.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The extreme electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing fluorinated ring, makes the acid chloride exceptionally reactive towards nucleophiles like ammonia.

Caption: Synthesis of PFBA via Acylation.

Experimental Protocol: Synthesis from Pentafluorobenzoyl Chloride

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Dissolve 2,3,4,5,6-pentafluorobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Nucleophilic Addition: Cool the solution in an ice bath to 0°C. Add a solution of concentrated aqueous ammonia (e.g., 28-30%, ~2.2 eq) dropwise via the dropping funnel with vigorous stirring. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting acid chloride.

-

Work-up and Isolation: Upon completion, transfer the mixture to a separatory funnel. If using an organic solvent, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white crystalline solid.

Hydrolysis of Pentafluorobenzonitrile

An alternative pathway to PFBA is the controlled hydrolysis of 2,3,4,5,6-pentafluorobenzonitrile. This transformation can be performed under either acidic or basic conditions, where the amide is an intermediate in the full hydrolysis to pentafluorobenzoic acid.[1] Careful control of reaction conditions (temperature, time, and reagent stoichiometry) is necessary to isolate the amide in high yield.

Chemical Reactivity: A Tale of Two Moieties

The reactivity of PFBA is dictated by the interplay between its electron-deficient aromatic ring and the amide functional group.

Nucleophilic Aromatic Substitution (SNAr)

The perfluorinated ring is highly susceptible to nucleophilic attack, a classic example of SNAr reaction.[2] The fluorine atoms, particularly at the para position, can act as leaving groups when attacked by strong nucleophiles.

A compelling example of this reactivity was demonstrated in the reaction of PFBA with potassium hydride (KH). This reaction does not simply deprotonate the amide but results in the activation of the C-F bond at the para position, followed by a dimerization of the organofluorine ligand.[6][7]

Caption: C-F Bond Activation and Dimerization.

This type of C-F bond activation highlights the unique reactivity imparted by polyfluorination and is an active area of research for creating complex fluorinated molecules.

Role in Derivatization for Ultrasensitive Analysis

In the context of drug development and bioanalysis, the detection of trace amounts of analytes is paramount. Chemical derivatization is a technique used to modify an analyte to enhance its detectability by analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS).[8]

While PFBA itself is not the derivatizing agent, its structural motif is central to this application. Reagents like 2,3,4,5,6-Pentafluorobenzoyl chloride (PFBoylCl) and Pentafluorobenzyl bromide (PFB-Br) are widely used to introduce the pentafluorobenzoyl or pentafluorobenzyl group onto analytes containing hydroxyl, amino, or thiol functional groups.[9][10] The resulting derivatives are:

-

Highly Electron-Capturing: The polyfluorinated ring has a very high affinity for capturing free electrons. This property makes the derivatives exceptionally sensitive to Electron Capture Detection (ECD) and Electron Capture Negative Ion Chemical Ionization (ECNICI) Mass Spectrometry.[9][10]

-

Thermally Stable and Volatile: These properties are essential for analysis by Gas Chromatography.[9]

Workflow: Derivatization of a Hydroxyl-Containing Analyte for GC/ECNICI-MS

This protocol describes a representative workflow for derivatizing a fatty alcohol with pentafluorobenzoyl chloride, a common task in lipidomics and metabolite analysis.[10][11]

-

Sample Preparation: Accurately weigh or pipette the analyte (e.g., 10-100 µg of a fatty alcohol) into a 2 mL micro-reaction vial. Evaporate any solvent to complete dryness under a stream of nitrogen.

-

Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile) and 100 µL of a catalyst base (e.g., anhydrous pyridine or triethylamine). Add 50 µL of 2,3,4,5,6-pentafluorobenzoyl chloride solution (e.g., 10% in acetonitrile).

-

Reaction: Tightly cap the vial and heat at 60°C for 45-60 minutes in a heating block.[11] The elevated temperature ensures the reaction goes to completion.

-

Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of an extraction solvent (e.g., hexane or dichloromethane) to quench the reaction and extract the derivatized analyte.[10] Vortex the mixture vigorously for 1 minute.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 x g) for 5 minutes to achieve clear phase separation.

-

Sample Analysis: Carefully transfer the upper organic layer containing the pentafluorobenzoyl-derivatized analyte to a new autosampler vial. The sample is now ready for injection into the GC-MS system.

Spectroscopic Properties

The structural characterization of PFBA and its derivatives relies on standard spectroscopic techniques.

Table 2: Summary of Key Spectroscopic Data for this compound

| Technique | Key Observations and Assignments |

|---|---|

| Mass Spectrometry (GC-MS) | Electron Ionization (EI) shows a characteristic fragmentation pattern. The top peak (most abundant fragment) is observed at m/z 195 , corresponding to the pentafluorobenzoyl cation [C₆F₅CO]⁺.[3][4] |

| Infrared (IR) Spectroscopy | - N-H stretch: Two bands characteristic of a primary amide appear in the region of 3200-3400 cm⁻¹.- C=O stretch: A strong absorption band around 1650-1680 cm⁻¹.- C-F stretch: Strong, complex absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.[3][12] |

| ¹⁹F NMR Spectroscopy | The spectrum shows complex multiplets for the three distinct fluorine environments (ortho, meta, para), providing unambiguous confirmation of the pentafluorophenyl ring structure.[7] |

Applications in Drug Discovery and Beyond

The unique chemical properties of this compound and related structures position them as powerful tools in modern research.

-

Scaffold for Medicinal Chemistry: N-substituted derivatives of PFBA are explored for various biological activities. The pentafluorophenyl group can enhance metabolic stability and modulate pharmacokinetic properties like lipophilicity. For instance, N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide has been evaluated as a flavour modifier.[13]

-

Advanced Building Blocks: Hydrogenation of the pentafluorophenyl ring leads to all-cis 2,3,4,5,6-pentafluorocyclohexyl motifs. These "Janus face" structures have distinct polar (C-F) and nonpolar (C-H) faces, offering novel three-dimensional diversity for drug design and resulting in molecules with significantly lower LogP values compared to their aromatic counterparts.[14]

-

Analytical Chemistry: As discussed, the pentafluorobenzoyl moiety is fundamental to derivatization strategies that enable the ultrasensitive quantification of drugs, metabolites, and biomarkers in complex biological matrices.[9][15]

Conclusion

This compound is more than a simple fluorinated molecule; it is a testament to the profound impact of fluorine in tuning chemical properties. Its electron-deficient aromatic system dictates a unique reactivity profile, enabling its use in SNAr reactions and making its derivatives ideal for high-sensitivity analytical methods. For scientists in drug development, PFBA and its related reagents provide a robust platform for synthesizing novel bioactive compounds and for quantifying critical analytes with unparalleled precision. A thorough understanding of its core chemical properties is essential for leveraging its full potential in the laboratory.

References

- Caddick, S., Wilden, J. D., & Judd, D. B. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters.

- This compound | C7H2F5NO | CID 69547.

- Benzamide, 2,3,4,5,6-pentafluoro-. NIST WebBook. [Link]

- Taylor, J. E., Bull, S. D., & Williams, J. M. (2012). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry–A European Journal, 18(29), 8876-8894. [Link]

- Transformation of pentafluorophenyl esters.

- 2,3,4,5,6-Pentafluoro-N-(4-methoxyphenyl)benzamide. NIST WebBook. [Link]

- Electronic Supplementary Information S1. The Royal Society of Chemistry. [Link]

- Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.

- Scientific Opinion on Flavouring Group Evaluation 302 (FGE.302): N‐(2‐methylcyclohexyl)‐2,3,4,5,6‐pentafluoro‐benzamide from Chemical Group 30.

- N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide. The Good Scents Company. [Link]

- Jones, J. J., et al. (2011). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(17-18), 1375–1383. [Link]

- This compound. CAS Common Chemistry. [Link]

- N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide. FlavScents. [Link]

- 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide. NIST WebBook. [Link]

- N-(2-METHYLCYCLOHEXYL)-2,3,4,5,6-PENTAFLUOROBENZAMIDE. FEMA. [Link]

- An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry.

- A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. RSC Publishing. [Link]

- Reaction of this compound with Potassium Hydride: Unexpected Activation of the C–F Bond and Dimerization of Organofluorine Ligand.

- Reaction of this compound with Potassium Hydride: Unexpected Activation of the C–F Bond and Dimerization of Organofluorine Ligand.

- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- Al-Badri, Z. M., et al. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. Chemistry–A European Journal, 27(61), 16000-16006. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H2F5NO | CID 69547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzamide, 2,3,4,5,6-pentafluoro- [webbook.nist.gov]

- 5. This compound, 99 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gcms.cz [gcms.cz]

- 9. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,3,4,5,6-Pentafluorobenzamide (CAS 652-31-3): A Versatile Building Block in Modern Chemistry

This guide provides an in-depth exploration of 2,3,4,5,6-Pentafluorobenzamide, a pivotal fluorinated building block for researchers, medicinal chemists, and material scientists. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, reactivity, and applications, offering field-proven insights to empower your research and development endeavors.

Core Molecular Profile and Significance

This compound, with the CAS number 652-31-3, is a crystalline solid at room temperature.[1] Its structure is characterized by a benzamide core where all five hydrogen atoms on the phenyl ring are substituted with fluorine.[2] This extensive fluorination is not merely a structural curiosity; it fundamentally alters the molecule's electronic properties, bestowing upon it a unique reactivity profile that is highly valued in organic synthesis.

The electron-withdrawing nature of the five fluorine atoms renders the aromatic ring highly electron-deficient. This property is the cornerstone of its utility, making the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions and influencing the acidity of the amide protons. These characteristics make it a versatile scaffold for constructing complex molecules in drug discovery and advanced materials.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in quantitative experiments.

| Property | Value | Source(s) |

| CAS Number | 652-31-3 | [1][2][3] |

| Molecular Formula | C₇H₂F₅NO | [2] |

| Molecular Weight | 211.09 g/mol | [2][4] |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 144-151°C | [1] |

| IUPAC Name | This compound | [2] |

| InChIKey | WPWWHXPRJFDTTJ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)N | [2] |

Spectroscopic data confirms the structure and provides a benchmark for purity assessment. Key spectral features are available in public databases such as PubChem, including ATR-IR, FTIR, 19F NMR, and Mass Spectrometry data.[2][5]

Caption: Chemical structure of this compound.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of this compound is most commonly achieved via the ammonolysis of a pentafluorobenzoyl precursor. The following protocol, based on established amide synthesis principles, utilizes pentafluorobenzoyl chloride as the starting material due to its high reactivity.

Objective: To synthesize this compound from pentafluorobenzoyl chloride with high purity.

Materials:

-

Pentafluorobenzoyl chloride

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentafluorobenzoyl chloride (1.0 eq) in DCM (approx. 10 mL per gram of starting material). Cool the solution to 0°C in an ice-water bath.

-

Causality: The reaction is exothermic; cooling prevents runaway reactions and minimizes side-product formation. DCM is chosen as it is a relatively inert solvent that provides good solubility for the starting material.

-

-

Reagent Addition: Add concentrated ammonium hydroxide (2.5 eq) dropwise to the stirred solution over 30 minutes. A white precipitate will form immediately.

-

Causality: Dropwise addition maintains temperature control. An excess of ammonium hydroxide ensures the complete conversion of the acid chloride and neutralizes the HCl byproduct generated.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates reaction completion.

-

Self-Validation: TLC provides a direct visual confirmation that the electrophilic starting material has been consumed, preventing premature workup.

-

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and separate the layers. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃, and finally, brine.

-

Causality: The HCl wash removes excess ammonia. The NaHCO₃ wash removes any residual HCl or unreacted acid chloride that may have hydrolyzed to pentafluorobenzoic acid. The brine wash removes residual water from the organic phase.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from a suitable solvent like toluene or an ethanol/water mixture. The final product should be a white crystalline solid.

Caption: Workflow for the synthesis of Pentafluorobenzamide.

Chemical Reactivity: The Power of the Pentafluorophenyl Ring

The reactivity of this compound is dominated by the electron-deficient nature of its aromatic ring. This makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) .

The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Nucleophilic attack is strongly favored at the para-position (C4) relative to the amide group. This regioselectivity is due to the ability of the amide group to stabilize the negative charge of the intermediate through resonance, particularly when the attack occurs at the para or ortho positions. The para-position is sterically more accessible, making it the most common site of substitution.

This predictable reactivity is exploited to introduce a wide variety of functional groups onto the aromatic ring, making pentafluorobenzamide a valuable precursor for synthesizing more complex fluorinated molecules.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Drug Development

The unique properties of the pentafluorophenyl moiety make this compound a valuable tool in several scientific domains.

-

Medicinal Chemistry: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[6] While pentafluorobenzamide itself is not a therapeutic agent, it serves as a key starting material for synthesizing derivatives with potential biological activity. The pentafluorophenyl group can be used as a bioisostere for other chemical groups.[7][8] For example, pentafluorobenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities, demonstrating that the polyfluorinated ring is a viable scaffold for developing novel therapeutic agents that can induce apoptosis in cancer cells.[6]

-

Derivatizing Agent: Although less common than its aldehyde or acid chloride counterparts, the amide can be used in specific derivatization schemes for analytical purposes, such as in gas chromatography (GC) to improve the volatility and detection of analytes. The related compound, 2,3,4,5,6-pentafluorobenzaldehyde, is used as a derivatization reagent for determining primary amines.

-

Advanced Materials and Polymer Chemistry: The high thermal and chemical stability of the perfluorinated aromatic ring makes it an attractive component for high-performance polymers and materials. The reactivity of the ring allows for its incorporation into polymer backbones or as pendant groups to tune the material's properties, such as thermal stability, chemical resistance, and optical characteristics.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount when handling this compound.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10] Avoid breathing dust.

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[4][9]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for comprehensive safety information.[3][4][9][10][11]

References

- Angene Chemical. (n.d.). Safety Data Sheet: this compound.

- INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: this compound.

- Cheméo. (n.d.). 2,3,4,5,6-Pentafluoro-N-(4-methoxyphenyl)benzamide (CAS 297149-72-5).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69547, this compound.

- The Good Scents Company. (n.d.). N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide.

- Jariyasopit, N., et al. (2022). Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. ChemMedChem, 17(3), e202100637.

- SpectraBase. (n.d.). 2,3,4,5,6-pentafluoro-N-(2-thienylmethyl)benzamide.

- Centre for Medicines Discovery. (2022). Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds.

- CAS. (n.d.). This compound. CAS Common Chemistry.

- NIST. (n.d.). 2,3,4,5,6-Pentafluoro-N-(4-methoxyphenyl)benzamide. NIST Chemistry WebBook.

- Perflavory. (n.d.). N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide, 1003050-32-5.

- NIST. (n.d.). Benzamide, 2,3,4,5,6-pentafluoro-. NIST Chemistry WebBook.

- FlavScents. (n.d.). N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide.

- NIST. (n.d.). 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide. NIST Chemistry WebBook.

- Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry.

- Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses.

- Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm.

- PubMed Central. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds.

- EFSA. (2017). Scientific Opinion on Flavouring Group Evaluation 302 (FGE.302): N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide from Chemical Group 30.

- ResearchGate. (2017). (PDF) Scientific Opinion on Flavouring Group Evaluation 302 (FGE.302): N‐(2‐methylcyclohexyl)‐2,3,4,5,6‐pentafluoro‐benzamide from Chemical Group 30.

- PubMed Central. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.

- National Institutes of Health. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry.

Sources

- 1. A18397.22 [thermofisher.com]

- 2. This compound | C7H2F5NO | CID 69547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. indofinechemical.com [indofinechemical.com]

- 5. Benzamide, 2,3,4,5,6-pentafluoro- [webbook.nist.gov]

- 6. Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 8. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]

- 9. fishersci.at [fishersci.at]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. tcichemicals.com [tcichemicals.com]

2,3,4,5,6-Pentafluorobenzamide molecular weight

An In-depth Technical Guide to 2,3,4,5,6-Pentafluorobenzamide: Properties, Synthesis, and Applications

Introduction

This compound is a fascinating and highly versatile molecule within the landscape of synthetic and medicinal chemistry. Its structure, a benzamide scaffold perfluorinated on the aromatic ring, imparts a unique combination of electronic properties, reactivity, and steric profile. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, moving beyond simple data recitation to explore the causal relationships behind its synthesis, properties, and applications. As a senior application scientist, my objective is to offer not just protocols, but the strategic thinking that underpins them, ensuring a deeper and more practical understanding of this key chemical entity.

Section 1: Core Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The high degree of fluorination in this compound dramatically influences its properties compared to its non-fluorinated analog, benzamide. The strong electron-withdrawing nature of the fluorine atoms polarizes the molecule and enhances the acidity of the amide protons.

| Property | Value | Source |

| Molecular Formula | C₇H₂F₅NO | [1][2][3] |

| Molecular Weight | 211.09 g/mol | [1][2] |

| CAS Number | 652-31-3 | [1][2] |

| Appearance | White to pale cream crystals, powder, or flakes | [3] |

| Melting Point | 144-151 °C | [1][3] |

| IUPAC Name | This compound | [2] |

| InChI Key | WPWWHXPRJFDTTJ-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)N | [2] |

Section 2: The Chemistry of this compound: Synthesis and Reactivity

Prevailing Synthesis Pathway: Nucleophilic Acyl Substitution

The most direct and widely adopted method for synthesizing this compound and its N-substituted derivatives is the acylation of a primary or secondary amine with a reactive pentafluorobenzoyl derivative, typically 2,3,4,5,6-pentafluorobenzoyl chloride.[4]

The Causality Behind the Reaction: The five highly electronegative fluorine atoms inductively withdraw electron density from the aromatic ring. This effect is relayed to the carbonyl carbon of the acyl chloride, rendering it significantly more electrophilic and thus highly susceptible to nucleophilic attack by an amine. This enhanced reactivity often allows the reaction to proceed efficiently under mild conditions. The general workflow is depicted below.

Caption: General workflow for the synthesis of N-substituted pentafluorobenzamides.

Reactivity and Derivatization Potential

While the amide itself is a stable functional group, the pentafluorophenyl ring is not inert. The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the para-position (C4), which can be activated under specific conditions. For instance, reactions with strong bases can lead to unexpected C-F bond activation and subsequent dimerization.[4] This latent reactivity allows this compound to serve not only as a final product but also as an intermediate for more complex fluorinated structures.

Section 3: Key Applications in Research and Development

The unique electronic signature of the pentafluorophenyl group makes this amide a valuable scaffold in several scientific domains.

-

Medicinal Chemistry: The pentafluorobenzamide moiety serves as a key pharmacophore or structural building block in drug discovery.[4] The introduction of a perfluorinated ring can profoundly alter a molecule's pharmacokinetic profile by:

-

Blocking Metabolic Oxidation: The strong C-F bonds are resistant to metabolism by cytochrome P450 enzymes, enhancing the metabolic stability and half-life of a drug candidate.

-

Modulating Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity (LogP), which is critical for membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.

-

Creating Novel Interactions: The electron-deficient ring can engage in favorable non-covalent interactions (e.g., π-π stacking with electron-rich aromatic systems) with biological targets.

Notable examples include its use as a core component in designing novel inhibitors for targets in tuberculosis and as a key pharmacophore for developing STAT3 inhibitors for cancer therapy.[4]

-

-

Materials Science: In a non-biological context, its high thermal stability and inertness have led to its use as a mock or surrogate for high explosives in non-detonating experimental setups, providing a safer way to study mechanical and physical properties.[4]

-

Supramolecular Chemistry: The polarized nature of the amide and the electron-deficient ring are exploited in the design of sophisticated host-guest systems, particularly for the recognition and binding of anions.[4]

Section 4: Experimental Protocol: Synthesis of N-benzyl-2,3,4,5,6-pentafluorobenzamide

This protocol provides a self-validating, step-by-step methodology for a representative synthesis.

Objective: To synthesize N-benzyl-2,3,4,5,6-pentafluorobenzamide via acylation of benzylamine.

Materials:

-

2,3,4,5,6-Pentafluorobenzoyl chloride

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM (30 mL).

-

Addition of Amine and Base: Add benzylamine (1.0 eq) and triethylamine (1.2 eq) to the flask. Stir the solution at 0 °C (ice bath) for 10 minutes. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

-

Addition of Acyl Chloride: Dissolve 2,3,4,5,6-pentafluorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the stirring solution at 0 °C. The slight excess of the acyl chloride ensures complete consumption of the starting amine.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzylamine spot is no longer visible.

-

Work-up - Acid Wash: Quench the reaction by slowly adding 20 mL of 1 M HCl. Transfer the mixture to a separatory funnel. The acid wash removes excess triethylamine and benzylamine.

-

Work-up - Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove any remaining acid) and 20 mL of brine (to remove bulk water).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification and Characterization: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product as a white solid. The purity and identity of the product should be confirmed by measuring its melting point and by spectroscopic analysis (e.g., FTIR, ¹H NMR, ¹⁹F NMR).

Section 5: Safety and Handling

This compound is classified with specific hazards that necessitate careful handling to ensure laboratory safety.

-

GHS Hazard Statements:

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[5]

-

Storage: Keep the container tightly closed and store it in a dry, well-ventilated place.[5]

-

Conclusion

This compound is more than a simple fluorinated reagent; it is a strategic building block whose unique properties are leveraged across multiple scientific disciplines. Its enhanced reactivity, metabolic stability, and distinct electronic character make it a valuable tool for medicinal chemists designing next-generation therapeutics and for materials scientists developing novel functional materials. A thorough understanding of the principles governing its synthesis and reactivity is paramount for any researcher looking to exploit its full potential.

References

- This compound. CAS Common Chemistry. [Link]

- This compound | C7H2F5NO. PubChem. [Link]

- N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide, 1003050-32-5. Perflavory. [Link]

- 2,3,4,5,6-Pentafluoro-N-(4-methoxyphenyl)benzamide (CAS 297149-72-5). Cheméo. [Link]

- SAFETY DATA SHEET. Generic Supplier. This is a generalized reference to safety data sheets which typically contain handling and storage information. A specific supplier SDS should be consulted.

Sources

An In-Depth Technical Guide to the Structure and Bonding of 2,3,4,5,6-Pentafluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorobenzamide is a fascinating molecule that serves as a valuable building block in medicinal chemistry and materials science. Its heavily fluorinated aromatic ring imparts unique physicochemical properties, including enhanced thermal stability, metabolic resistance, and altered reactivity, making it a subject of considerable interest.[1] This in-depth guide provides a comprehensive analysis of the structure, bonding, and chemical properties of this compound, offering insights for its application in research and development.

The core of this molecule consists of a benzamide functional group attached to a perfluorinated phenyl ring. This high degree of fluorination dramatically influences the electronic landscape of the molecule, rendering the aromatic ring electron-deficient and thereby dictating its reactivity and intermolecular interactions.[1] Understanding the nuanced interplay between the pentafluorophenyl and amide moieties is crucial for predicting its behavior in chemical synthesis and biological systems.

Molecular Structure and Bonding: A Crystallographic Perspective

The precise three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction studies. The crystallographic data, available through the Cambridge Crystallographic Data Centre (CCDC), provides invaluable insights into its solid-state conformation and intermolecular interactions.[2]

A key structural feature of this compound is the non-planar arrangement of the molecule, with the amide group being twisted relative to the plane of the aromatic ring.[1] This contrasts with the more planar structure of its non-fluorinated counterpart, benzamide. This torsion is a consequence of the steric and electronic effects imposed by the five fluorine atoms on the phenyl ring.

The pentafluorophenyl ring itself exhibits the expected C-F bond lengths and C-C bond distances characteristic of a perfluorinated aromatic system. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electron density distribution within the ring, a factor that profoundly influences its reactivity.

Intermolecular Interactions and Hydrogen Bonding Network

In the solid state, this compound molecules engage in a sophisticated network of intermolecular interactions. A notable feature is the formation of a two-dimensional hydrogen-bonded network, a departure from the one-dimensional chains typically observed in the crystal structure of benzamide.[1]

The primary hydrogen bonding motif involves the amide protons (N-H) acting as hydrogen bond donors and the carbonyl oxygen (C=O) of a neighboring molecule acting as the acceptor. This classic N-H···O hydrogen bond is a fundamental interaction that governs the packing of the molecules in the crystal lattice. The presence of the electron-withdrawing fluorine atoms can subtly influence the acidity of the amide protons and the basicity of the carbonyl oxygen, thereby modulating the strength of these hydrogen bonds.

The following diagram illustrates the fundamental hydrogen bonding interaction leading to the formation of dimeric motifs, which then extend into a larger network.

Caption: Dimeric hydrogen bonding in this compound.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common and reliable methods involve the reaction of a pentafluorinated benzoic acid derivative with an amine source.

Experimental Protocol: From Pentafluorobenzoyl Chloride

A widely employed and efficient method for the synthesis of this compound is the acylation of ammonia (or an ammonia equivalent) with 2,3,4,5,6-pentafluorobenzoyl chloride.[1] The high reactivity of the acid chloride is further enhanced by the electron-withdrawing fluorine atoms on the aromatic ring.

Materials:

-

2,3,4,5,6-Pentafluorobenzoyl chloride

-

Ammonium hydroxide (concentrated)

-

Dichloromethane (or other suitable organic solvent)

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,3,4,5,6-pentafluorobenzoyl chloride in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. A white precipitate will form.

-

Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with water to remove any unreacted ammonium hydroxide and ammonium chloride.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Route: Hydrolysis of Pentafluorobenzonitrile

An alternative pathway to this compound involves the controlled hydrolysis of 2,3,4,5,6-pentafluorobenzonitrile. This reaction can be performed under either acidic or basic conditions, with the amide being an intermediate in the hydrolysis to pentafluorobenzoic acid.[1] Careful control of the reaction conditions is necessary to isolate the amide in good yield.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is relatively simple, showing a broad singlet corresponding to the two amide protons. The chemical shift of this signal can be influenced by the solvent and concentration due to hydrogen bonding effects.

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbonyl carbon will appear at a characteristic downfield chemical shift. The five aromatic carbons will have distinct chemical shifts due to the different fluorine environments.

¹⁹F NMR: Fluorine-19 NMR is a particularly powerful tool for characterizing this molecule.[3] Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, the spectrum provides detailed information about the electronic environment of each fluorine atom.[4][5] The spectrum will typically show three distinct multiplets corresponding to the ortho, meta, and para fluorine atoms, with characteristic chemical shifts and coupling constants.[6]

| Fluorine Position | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Multiplicity |

| ortho (F-2, F-6) | -140 to -145 | Multiplet |

| para (F-4) | -155 to -160 | Triplet of triplets |

| meta (F-3, F-5) | -160 to -165 | Multiplet |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides valuable information about the functional groups present in the molecule.[7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3400-3200 | N-H stretch | Two bands corresponding to the symmetric and asymmetric stretching of the amide N-H bonds. |

| 1680-1650 | C=O stretch (Amide I) | A strong absorption characteristic of the carbonyl group in a primary amide. |

| 1650-1600 | N-H bend (Amide II) | Bending vibration of the N-H bonds. |

| 1500-1400 | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |

| 1000-900 | C-F stretch | Strong absorptions due to the carbon-fluorine bonds on the aromatic ring. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 211, corresponding to its molecular weight.[10] The fragmentation pattern provides further structural confirmation.

Proposed Fragmentation Pathway:

The fragmentation is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur through several pathways, with common losses including the amide group and fluorine atoms.

Caption: Simplified mass spectrometry fragmentation of the title compound.

Reactivity Profile

The chemical reactivity of this compound is largely dictated by the strong electron-withdrawing nature of the pentafluorophenyl group.[1] This makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the perfluorinated ring facilitates the attack of nucleophiles, leading to the displacement of one or more fluorine atoms. The para-fluorine is typically the most susceptible to substitution due to the resonance stabilization of the Meisenheimer intermediate.

Common nucleophiles that can react with this compound include alkoxides, thiolates, and amines. These reactions provide a versatile method for the synthesis of a wide range of substituted benzamides.

Reactions of the Amide Group

The amide functional group can also undergo various chemical transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The amide nitrogen can also be alkylated or acylated under appropriate conditions.

Conclusion

This compound is a molecule with a rich and complex structural and electronic profile. Its perfluorinated aromatic ring and amide functionality give rise to unique solid-state packing, spectroscopic signatures, and chemical reactivity. This guide has provided a detailed overview of its structure, bonding, synthesis, and characterization, offering a valuable resource for researchers and professionals working with this important chemical entity. A thorough understanding of these fundamental properties is essential for harnessing the full potential of this compound in the development of new pharmaceuticals and advanced materials.

References

- Current time information in Pittsburgh, PA, US. (n.d.).

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). JPS60184057A - Preparation of pentafluorobenzonitrile.

- EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2017). Scientific Opinion on Flavouring Group Evaluation 302 (FGE.302): N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide from Chemical Group 30. EFSA Journal, 15(3), e04726.

- NIST. (n.d.). Benzamide, 2,3,4,5,6-pentafluoro-. In NIST Chemistry WebBook.

- Google Patents. (n.d.). CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile.

- Tokyo Chemical Industry Co., Ltd. (2018, December 25).

- Lent, B., et al. (2003). Molecular Quantum Cellular Automata Cells. Electric Field Driven Switching of a Silicon Surface Bound Array of Vertically Oriented Two-Dot Charge Qubits. Journal of the American Chemical Society, 125(49), 15259–15266.

- LoPachin, R. M., & Gavin, T. (2014).

- PubChem. (n.d.). Pentafluorobenzonitrile.

- ResearchGate. (n.d.). FTIR spectrum represents specific vibrational modes corresponding to functional groups present in the (A) VA and (B) VA‐TiO2 NPs.

- ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.

- Gallivan, J. P., et al. (2022). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. International Journal of Molecular Sciences, 23(19), 11211.

- ChemRxiv. (n.d.). Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing.

- Hogben, M. G., & Graham, W. A. G. (1969). Fluorine-19 Nuclear Magnetic Resonance Studies of π Interactions in Pentafluorophenylphosphines and Their Complexes. A Correlation of Coupling Constants with Chemical Shifts. Journal of the American Chemical Society, 91(2), 283–291.

- Cortes, S. (2020, May 18). 12.4: Reactions Between Nucleophiles and Electrophiles. Chemistry LibreTexts.

- Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N.

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- University of California, Davis. (n.d.). Interpretation of mass spectra.

- Cayón, V. M., et al. (2021). Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5. Physical Chemistry Chemical Physics, 23(37), 21013–21025.

- ResearchGate. (n.d.). Reactivity scales for electrophiles and nucleophiles relevant for organocatalytic reactions.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- The Royal Society of Chemistry. (2013). Supporting Information.

- University of Ottawa. (n.d.). 19Flourine NMR.

- NIST. (n.d.). Pentafluorobenzaldehyde. In NIST Chemistry WebBook.

- NIST. (n.d.). 2,3,4,5,6-Pentafluoro-N-(4-fluorophenyl)benzamide. In NIST Chemistry WebBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H2F5NO | CID 69547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Benzamide, 2,3,4,5,6-pentafluoro- [webbook.nist.gov]

An In-depth Technical Guide to the Organic Solvent Solubility of 2,3,4,5,6-Pentafluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2,3,4,5,6-pentafluorobenzamide in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document serves as a practical resource. It combines theoretical principles with established experimental protocols, enabling researchers to accurately determine solubility in their own laboratory settings. This approach is grounded in the understanding that for novel or specialized compounds, empirical determination is often a necessary and critical step in research and development.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding a compound's solubility is paramount as it directly influences bioavailability, formulation, and routes of administration. In synthetic chemistry, solubility dictates the choice of reaction media, purification methods (such as crystallization), and product isolation.

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring a polar amide group and a highly fluorinated, electron-withdrawing phenyl ring, presents an interesting case for solubility analysis. This guide will delve into the theoretical underpinnings of its expected solubility and provide a robust framework for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₂F₅NO | [1] |

| Molecular Weight | 211.09 g/mol | [1][2] |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 147 °C | [2] |

| CAS Number | 652-31-3 | [1][2] |

The presence of the amide group (-CONH₂) allows for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This typically imparts solubility in polar protic solvents. The pentafluorophenyl ring, however, is nonpolar and hydrophobic. The interplay between these two moieties will govern the overall solubility profile.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound possesses both polar and nonpolar characteristics, suggesting it will exhibit a nuanced solubility profile.

Factors Influencing the Solubility of this compound

Caption: Key intermolecular forces governing the solubility of this compound.

Expected Solubility in Different Classes of Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amide group of this compound should interact favorably with these solvents, leading to good solubility. For the non-fluorinated parent compound, benzamide, the highest solubility is observed in methanol, followed by ethanol.[4] A similar trend can be anticipated for its fluorinated counterpart.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. The carbonyl oxygen of the amide can form hydrogen bonds with solvent molecules that have hydrogen bond donor capabilities, but more significantly, the polarity of these solvents will facilitate the dissolution of the polar amide. DMSO and DMF are known as "super solvents" for their ability to dissolve a wide range of compounds and are expected to be effective for this compound.[5][6][7] For benzamide, acetone is a very effective solvent.[4]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar pentafluorophenyl ring suggests some affinity for nonpolar solvents. However, the highly polar amide group will likely limit solubility in purely nonpolar solvents. It is probable that this compound will have low solubility in solvents like hexane. Toluene, being aromatic, might show slightly better solvation of the phenyl ring. The related compound, 2,3,4,5,6-pentafluorotoluene, is soluble in most common organic solvents.[8]

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are often good at dissolving compounds with a moderate polarity. It is anticipated that this compound will have moderate solubility in these solvents. The structurally related N-(4-Fluorophenyl)benzamide shows significant solubility in dichloromethane.[9]

Qualitative Solubility Comparison with Benzamide:

While direct data is unavailable for this compound, the solubility of benzamide in various organic solvents provides a useful, albeit qualitative, reference point.

| Solvent | Benzamide Solubility Rank | Expected this compound Solubility |

| Methanol | 1 (Highest) | High |

| Acetone | 2 | High |

| Ethanol | 3 | High |

| 1-Propanol | 4 | Moderate to High |

| 1-Butanol | 5 | Moderate |

| Isopropanol | 6 | Moderate |

| Isobutanol | 7 | Moderate |

| Methyl Acetate | 8 | Moderate |

| Ethyl Acetate | 9 | Moderate |

| Butyl Acetate | 10 | Low to Moderate |

| Acetonitrile | 11 | Low to Moderate |

| Water | 12 (Lowest) | Low |

This table is an estimation based on the properties of this compound and the known solubility of benzamide.[4] The highly fluorinated ring may alter this order, and experimental verification is necessary.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of obtaining accurate solubility data.

The Shake-Flask Method: An Experimental Workflow

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology:

-

Preparation of the Saturated Solution:

-

To a series of glass vials, add a known volume of the desired organic solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath or on a shaker in a temperature-controlled environment.

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, though this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

Once equilibrium is reached, carefully remove the vials from the shaker.

-

Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Filter the solution through a chemically compatible syringe filter (e.g., PTFE for most organic solvents). It is important to pre-saturate the filter by passing a small amount of the solution through it and discarding the initial filtrate to avoid loss of the analyte due to adsorption to the filter membrane.

-

-

This step should be performed quickly to minimize any temperature changes that could affect the solubility.

-

-

Sample Preparation and Quantification:

-

Carefully take a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undissolved solid in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Conclusion and Future Recommendations

This technical guide provides a comprehensive overview of the anticipated solubility of this compound in organic solvents, based on its molecular structure and by drawing parallels with related compounds. While quantitative data remains to be published, the provided theoretical framework and detailed experimental protocol empower researchers to generate this critical data in their own laboratories.

For scientists and drug development professionals working with this compound, it is strongly recommended that the shake-flask method be employed to determine its solubility in a range of pharmaceutically and industrially relevant solvents. This will create a comprehensive solubility profile, which is an invaluable asset for any future research, development, and application of this compound.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- European Food Safety Authority. (2017). Scientific Opinion on Flavouring Group Evaluation 302 (FGE.302): N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide from Chemical Group 30. EFSA Journal, 15(3), e04726.

- ResearchGate. (2017). Scientific Opinion on Flavouring Group Evaluation 302 (FGE.302): N‐(2‐methylcyclohexyl)‐2,3,4,5,6‐pentafluoro‐benzamide from Chemical Group 30.

- National Center for Biotechnology Information. (2017). Scientific Opinion on Flavouring Group Evaluation 302 (FGE.302): N‐(2‐methylcyclohexyl)‐2,3,4,5,6‐pentafluoro‐benzamide from Chemical Group 30. PMC.

- Solubility of Things. (n.d.). N-(4-Fluorophenyl)benzamide.

- ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- PubMed. (1984). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta, 31(11), 1036-1040.

- The Good Scents Company. (n.d.). N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide.

- ResearchGate. (n.d.). Solubility comparison in ethyl acetate.

- PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzyl Alcohol. National Center for Biotechnology Information.

- LibreTexts Chemistry. (2021). Solubility of Organic Compounds.

- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).

- CAS Common Chemistry. (n.d.). This compound.

- PubChem. (n.d.). Ethyl (pentafluorobenzoyl)acetate. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Dimethylformamide.

- NCERT. (n.d.). Amines.

- Wiley Online Library. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, e202301639.

- MP Biomedicals. (n.d.). Dimethyl Sulfoxide.

- Perflavory. (n.d.). N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide, 1003050-32-5.

- PubChem. (n.d.). Ethyl Acetate. National Center for Biotechnology Information.

- FooDB. (2010). Showing Compound Dimethyl sulfoxide (FDB000764).

- PubChem. (n.d.). 2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide. National Center for Biotechnology Information.

- NIST WebBook. (n.d.). 2,3,4,5,6-Pentafluoro-N-(4-methoxyphenyl)benzamide.

- PubChem. (n.d.). 2,3,4,5,6-pentafluoro-N-(4-phenylbutan-2-yl)benzamide. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. National Center for Biotechnology Information.

- Cheméo. (n.d.). 2,3,4,5,6-Pentafluoro-N-(4-methoxyphenyl)benzamide (CAS 297149-72-5).

- NIST WebBook. (n.d.). 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide.

Sources

- 1. This compound | C7H2F5NO | CID 69547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Pentafluorobenzenesulfonamide | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 7. Dimethylformamide (DMF) | Eastman [eastman.com]

- 8. 771-56-2 CAS MSDS (2,3,4,5,6-PENTAFLUOROTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Safe Handling of 2,3,4,5,6-Pentafluorobenzamide for Laboratory Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2,3,4,5,6-Pentafluorobenzamide. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity. The structure of this guide is designed to logically flow from understanding the inherent risks to implementing robust safety protocols.

Compound Profile and Physicochemical Properties

This compound is a fluorinated aromatic compound frequently utilized as a key building block and intermediate in medicinal and synthetic organic chemistry.[1] Its unique electronic properties, conferred by the five fluorine atoms on the phenyl ring, make it a valuable precursor for developing novel therapeutic agents, including antitubercular and anticancer compounds, as well as for applications in materials science.[1] Understanding its physical nature is the first step in safe handling.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 652-31-3 | [2][3] |

| Molecular Formula | C₇H₂F₅NO | [2][3] |

| Molecular Weight | 211.09 g/mol | [2] |

| Appearance | White to pale cream crystals, powder, or flakes | [3] |

| Melting Point | 144-151°C | [3] |

Scientist's Note: The compound's form as a crystalline powder or fine flakes necessitates careful handling to avoid generating airborne dust, which is a primary route of exposure.

Hazard Identification and Toxicological Assessment

According to the Globally Harmonized System (GHS), this compound is classified with specific warnings that dictate the necessary precautions.[2] The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

| Hazard Code | Description | Hazard Class |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Toxicological Rationale:

The irritant properties of this compound are its most immediate and well-documented hazards.[2][4] While specific long-term toxicity data for this compound is limited, the broader class of organofluorine compounds warrants a cautious approach. A critical, though less common, hazard associated with many fluorinated compounds is the potential for thermal decomposition. In a fire, this compound can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[4] The high bond strength of the C-F bond provides thermal stability, but this should not lead to complacency during high-temperature applications or in the event of a fire.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Ventilation: All manipulations of solid this compound or its solutions must be performed within a certified chemical fume hood.[4] This is the most critical engineering control to prevent inhalation of dust or vapors.

-

Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4]

-

Causality Insight: Immediate flushing is crucial to mitigate the severe irritation caused by eye or extensive skin contact. Delaying decontamination can lead to more significant injury.

-

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a risk-based assessment of the planned experiment. The following diagram outlines a logical workflow for selecting the appropriate level of protection.

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications:

-

Eye and Face Protection: Chemical splash goggles are mandatory at all times.[6] A face shield should be worn over goggles when handling larger quantities (>10g) or during procedures with a high risk of splashing.[6][7]

-

Hand Protection: Nitrile gloves are suitable for incidental contact. For extended handling or immersion, neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4][6]

-

Skin and Body Protection: A long-sleeved lab coat is required. Ensure clothing covers all exposed skin. For significant spill risk, a chemical-resistant apron is advisable.[6][7]

-

Respiratory Protection: An N95 dust mask can be worn as a secondary precaution when weighing the powder, but it is not a substitute for a fume hood.

Standard Operating Procedures for Safe Handling

Adherence to a validated protocol is the cornerstone of laboratory safety.

Protocol 1: Weighing and Transferring Solid Compound

-

Preparation: Don all required PPE as determined by the workflow above. Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container and the receiving vessel inside the hood.

-

Transfer: Carefully open the stock container. Using a spatula, gently transfer the desired amount of this compound to the weigh boat.

-

Rationale: Slow, deliberate movements are key to preventing the fine powder from becoming airborne. Avoid tapping or dropping the spatula.

-

-

Closure: Securely close the stock container immediately after dispensing.

-

Transfer to Vessel: Carefully transfer the weighed powder into the receiving vessel.

-

Decontamination: Gently wipe the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove residual powder. Dispose of the cloth as chemical waste.

Chemical Incompatibilities

-